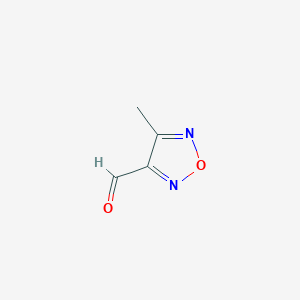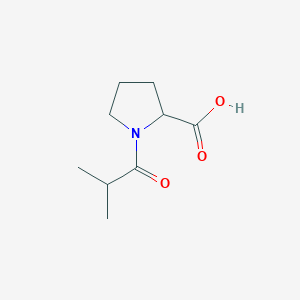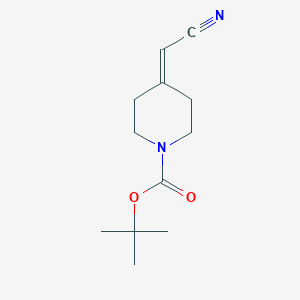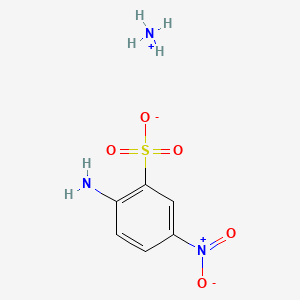
4-Methyl-1,2,5-oxadiazole-3-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 4-Methyl-1,2,5-oxadiazole-3-carbaldehyde is a derivative of the 1,2,5-oxadiazole family, which is characterized by a 1,2,5-oxadiazole ring structure. This class of compounds has been the subject of various synthetic methods due to their potential applications in pharmaceuticals, materials science, and as intermediates in organic synthesis .
Synthesis Analysis
Several approaches have been developed for the synthesis of 1,2,5-oxadiazole derivatives. A novel one-pot, four-component condensation reaction has been reported, which is an efficient approach for the synthesis of 2,5-disubstituted 1,3,4-oxadiazole derivatives using (N-isocyanimino)triphenylphosphorane, a secondary amine, a carboxylic acid, and an aromatic aldehyde . Another method involves the synthesis of 2-amino-substituted 1,3,4-oxadiazoles via condensation followed by I2-mediated oxidative C–O bond formation, which is compatible with various aldehydes . Additionally, a base-mediated one-pot synthesis from nitriles, aldehydes, and hydroxylamine hydrochloride has been developed, where the aldehydes act as both substrates and oxidants .
Molecular Structure Analysis
The molecular structure of 4-Methyl-1,2,5-oxadiazole-3-carbaldehyde is not directly discussed in the provided papers. However, the general structure of 1,2,5-oxadiazole derivatives can be inferred. These compounds typically exhibit a ring structure with nitrogen and oxygen atoms at specific positions, which can significantly influence their electronic and steric properties .
Chemical Reactions Analysis
The reactivity of 1,2,5-oxadiazole derivatives can be quite diverse. For instance, the reaction between N-Isocyaniminotriphenylphosphorane, aldehydes, and carboxylic acids can lead to the synthesis of 2-aryl-5-hydroxyalkyl-1,3,4-oxadiazoles . Moreover, iodine-mediated oxidative C-O bond formation has been used for the synthesis of 1,3,4-oxadiazoles from aldehydes and hydrazides . These reactions highlight the versatility of 1,2,5-oxadiazole derivatives in chemical synthesis.
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-Methyl-1,2,5-oxadiazole-3-carbaldehyde specifically are not detailed in the provided papers. However, the properties of related oxadiazole derivatives can be indicative. For example, the synthesis of 5-aryl-1,2,4-oxadiazole-3-carbaldehydes has been achieved, and these aldehydes are stabilized in the hydrated form, which is a peculiar behavior discussed based on spectroscopic data . The spectroscopic properties of carbazole-oxadiazoles have also been studied, providing insights into their absorption, emission, and quantum yields .
Aplicaciones Científicas De Investigación
-
Pharmacological Applications
- Field : Medicinal Chemistry
- Application : Oxadiazoles have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications . They have been used in the development of various drugs that belong to different categories, including antimicrobial, anti-tubercular, anti-inflammatory, analgesic, antiepileptic, antiviral, and anticancer agents .
- Methods : The variation in the properties of oxadiazoles allows these molecules to be utilized as high energy molecules or energetic materials, ionic salts, and pharmaceutical compounds .
- Results : Depending on the electron-withdrawing and donating substituents in the 3 and 4 positions of 1,2,5-oxadiazole, a wide range of compounds has been designed, synthesized, and subjected to various applications, including pharmaceuticals and energetic materials .
-
Antifungal Applications
- Field : Microbiology
- Application : Compounds like 5-Methyl-1,3,4-oxadiazole-2-carbaldehyde may have potential use in developing antifungal agents.
- Methods : Derivatives of 1,3,4-oxadiazole were synthesized and tested for antifungal activity.
- Results : The synthesized compounds showed good inhibition property against certain fungi.
Propiedades
IUPAC Name |
4-methyl-1,2,5-oxadiazole-3-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N2O2/c1-3-4(2-7)6-8-5-3/h2H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOCWXHPOWMHHPR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NON=C1C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40567288 |
Source


|
| Record name | 4-Methyl-1,2,5-oxadiazole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40567288 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.09 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-1,2,5-oxadiazole-3-carbaldehyde | |
CAS RN |
90507-35-0 |
Source


|
| Record name | 4-Methyl-1,2,5-oxadiazole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40567288 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-methyl-1,2,5-oxadiazole-3-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![1H-Pyrazolo[4,3-B]pyridin-3-amine](/img/structure/B1283500.png)



![5-Amino-6-chloro-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B1283513.png)


